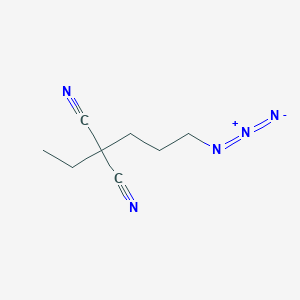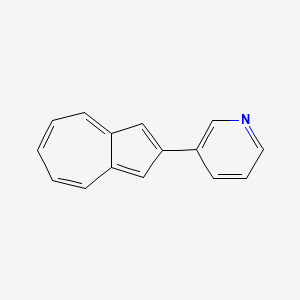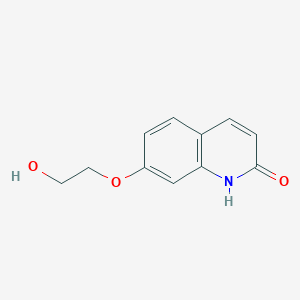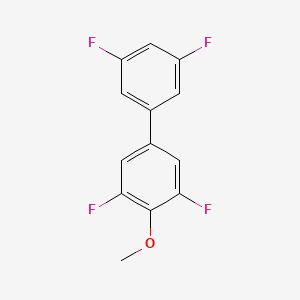
3,3',5,5'-Tetrafluoro-4-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of four fluorine atoms and a methoxy group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl typically involves the introduction of fluorine atoms and a methoxy group onto the biphenyl core. One common method is the halogenation of biphenyl followed by methoxylation. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor. The methoxylation step can be achieved using methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyls, while oxidation and reduction can yield corresponding alcohols, aldehydes, or acids.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of fluorinated compounds’ interactions with biological systems.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism by which 3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and reactivity. The specific pathways involved depend on the context of its application, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3-(2,3,5,6-Tetrafluoro-4-methoxy-phenyl)-propane-1,2-diol
- 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol
Uniqueness
3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl is unique due to the specific arrangement of fluorine atoms and the methoxy group, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.
Eigenschaften
CAS-Nummer |
646507-88-2 |
|---|---|
Molekularformel |
C13H8F4O |
Molekulargewicht |
256.19 g/mol |
IUPAC-Name |
5-(3,5-difluorophenyl)-1,3-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C13H8F4O/c1-18-13-11(16)4-8(5-12(13)17)7-2-9(14)6-10(15)3-7/h2-6H,1H3 |
InChI-Schlüssel |
XGBIWYIVYQFCEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)C2=CC(=CC(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


difluorosilane](/img/structure/B12605619.png)
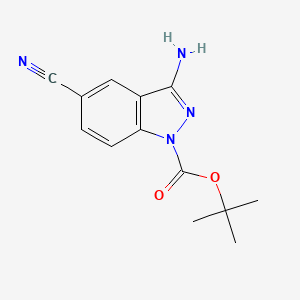
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)

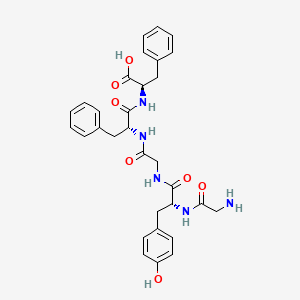

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
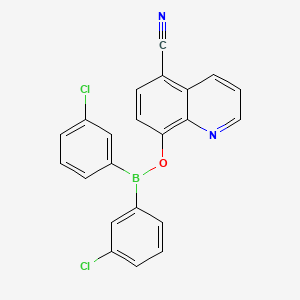
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
